2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a fused imidazo-pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with suitable aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
Uniqueness
What sets 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid apart is its specific substitution pattern and the resulting chemical properties. The presence of dimethyl groups at positions 2 and 3, along with the carboxylic acid functionality, imparts unique reactivity and potential biological activity .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-7(2)12-5-3-4-8(10(13)14)9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
PGZPKUMYHKSUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCCC(C2=N1)C(=O)O)C |
Origin of Product |
United States |
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